methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide
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Overview
Description
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is a heterocyclic compound that features a unique combination of a thieno[2,3-c]pyrrole ring system and a phenyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the cyclization of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thieno[2,3-c]pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-c]pyrrole core.
Scientific Research Applications
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thieno[2,3-c]pyrrole core can interact with various biological receptors, potentially leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyrrole Derivatives: Pyrrole-containing compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal effects.
Uniqueness
Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is unique due to its combination of a thieno[2,3-c]pyrrole ring system and a phenyl sulfide group. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
5-(3-methylsulfanylphenyl)thieno[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS2/c1-15-12-4-2-3-11(7-12)14-8-10-5-6-16-13(10)9-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHVHVLKSDECRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C3C=CSC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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